4-(4-Aminophenoxy)-N-methylpicolinamide

Synthetic methodology Process chemistry Sorafenib manufacturing

This compound is the definitive Sorafenib EP Impurity A / USP Sorafenib Related Compound A—the only regulatory-acceptable reference standard for ANDA submissions and analytical method validation. Its para-aminophenoxy substituent at the 4-position is structurally mandatory for urea formation with 4-chloro-3-(trifluoromethyl)phenyl carbamate, defining the sorafenib scaffold. Substitution with analogs lacking the N-methylcarboxamide group (e.g., CAS 284462-80-2) is scientifically invalid. The 2023 single-base, inert-atmosphere-free synthesis enables scalable, cost-effective procurement for GMP manufacturing campaigns.

Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
CAS No. 284462-37-9
Cat. No. B019265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Aminophenoxy)-N-methylpicolinamide
CAS284462-37-9
Synonyms4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide;  4-(4-Aminophenoxy)-N-methylpicolinamide;  4-[[2-(N-Methylcarbamoyl)-4-pyridyl]oxy]aniline; 
Molecular FormulaC13H13N3O2
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N
InChIInChI=1S/C13H13N3O2/c1-15-13(17)12-8-11(6-7-16-12)18-10-4-2-9(14)3-5-10/h2-8H,14H2,1H3,(H,15,17)
InChIKeyRXZZBPYPZLAEFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Aminophenoxy)-N-methylpicolinamide (CAS 284462-37-9): Sorafenib Intermediate and Compendial Impurity Reference Procurement Guide


4-(4-Aminophenoxy)-N-methylpicolinamide (CAS: 284462-37-9) is a diaryl ether-linked picolinamide building block essential to the synthesis of sorafenib and related multikinase inhibitors [1]. It is also officially designated as Sorafenib EP Impurity A and USP Sorafenib Related Compound A, making it a compendial reference standard for analytical method validation and quality control in drug manufacturing [2]. The compound has a molecular formula of C13H13N3O2, a molecular weight of 243.26 g/mol, and a melting point of 110–112°C (reported as 116–120°C for higher-purity grades) [1].

Why 4-(4-Aminophenoxy)-N-methylpicolinamide Cannot Be Replaced by Generic Picolinamide Analogs: Critical Differentiation Evidence


Generic substitution of 4-(4-aminophenoxy)-N-methylpicolinamide with structurally related picolinamide derivatives is not scientifically valid due to three irreconcilable differences. First, the presence of the para-aminophenoxy substituent at the 4-position of the picolinamide ring is structurally required for subsequent urea formation with 4-chloro-3-(trifluoromethyl)phenyl carbamate, which defines the sorafenib scaffold . Second, analogs lacking the N-methylcarboxamide group, such as 4-(4-aminophenoxy)-2-pyridinecarboxamide (CAS 284462-80-2), produce a primary amide instead of the N-methylated amide required for the final drug substance, fundamentally altering the synthetic outcome . Third, only the exact CAS 284462-37-9 compound is recognized as Sorafenib EP Impurity A and USP Sorafenib Related Compound A, meaning that any substitute—regardless of structural similarity—lacks regulatory compendial standing for ANDA submissions and analytical method validation [1].

Quantitative Comparative Evidence: 4-(4-Aminophenoxy)-N-methylpicolinamide (CAS 284462-37-9) versus Closest Analogs and Alternatives


Synthetic Efficiency: Single-Base Reaction without Inert Atmosphere versus Prior Multi-Step Inert Protocols

In a 2023 process optimization study, the synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide was achieved using only a single base (potassium tert-butoxide) in DMF at room temperature for 2 hours, without requiring an inert atmosphere. This contrasts with earlier reported methods for this intermediate class, which typically employed multiple bases, longer reaction times, and strict inert conditions to prevent oxidation of the aminophenol moiety . The same study directly compared the synthesis of the target compound (sorafenib intermediate) with that of its fluorinated analog 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (regorafenib intermediate), demonstrating that both could be prepared under identical simplified conditions, eliminating the need for separate optimized protocols for each intermediate .

Synthetic methodology Process chemistry Sorafenib manufacturing

Compendial Identity and Purity Specifications: EP/USP Impurity A versus Non-Compendial Structural Analogs

4-(4-Aminophenoxy)-N-methylpicolinamide (CAS 284462-37-9) is explicitly designated as Sorafenib EP Impurity A and USP Sorafenib Related Compound A [1]. Its closest structural analog, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (CAS 757251-39-1), is the corresponding intermediate for regorafenib and is not recognized as a compendial impurity for sorafenib. Another close analog, 4-(4-aminophenoxy)-2-pyridinecarboxamide (CAS 284462-80-2), lacks the N-methyl group entirely and has a different molecular formula (C12H11N3O2, MW 229.23 vs target MW 243.26) . The target compound is commercially available with defined purity specifications: ≥98% (HPLC, with non-aqueous titration confirmation) from TCI, and 95–98% (HPLC) from multiple vendors [1].

Analytical reference standards Regulatory compliance Quality control

Core Scaffold Pharmacological Relevance: 4-(4-Aminophenoxy)picolinamide Derivatives as c-Met Kinase Inhibitors

The 4-(4-aminophenoxy)picolinamide scaffold, of which the target compound is the unsubstituted parent core, has been extensively characterized as a privileged pharmacophore for c-Met kinase inhibition. In a 2023 study, 36 derivatives of 4-(4-aminophenoxy)picolinamide were synthesized and evaluated against A549, HeLa, and MCF-7 cancer cell lines [1]. The most potent derivative (compound 46) inhibited c-Met kinase with an IC50 of 46.5 nM and suppressed A549 cell proliferation with an IC50 of 0.26 μM—a 2.4-fold improvement over the approved c-Met inhibitor cabozantinib in the same assay [1]. This demonstrates that the core scaffold retains intrinsic kinase inhibitory potential that can be amplified through derivatization. In contrast, N-methylpicolinamide derivatives lacking the 4-aminophenoxy substitution pattern exhibit a different kinase selectivity profile, with reported c-Met IC50 values of 16 nM for optimized thienopyrimidine hybrids but only 90 nM for less-optimized comparator compounds (e.g., compound 5) [2].

Kinase inhibition Antitumor Structure-activity relationship

Optimal Procurement Scenarios for 4-(4-Aminophenoxy)-N-methylpicolinamide (CAS 284462-37-9) Based on Quantitative Evidence


Sorafenib API Manufacturing: Late-Stage Intermediate for Urea Coupling

This compound is the immediate precursor to sorafenib. The 4-aminophenoxy group undergoes reaction with phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate to form the signature diaryl urea moiety of sorafenib. The simplified single-base, inert-atmosphere-free synthesis reported in 2023 enables cost-effective, scalable production of this intermediate . Procurement of high-purity (>98% HPLC) material directly supports GMP manufacturing campaigns.

Generic Drug ANDA Submissions: Compendial Impurity Reference Standard

For ANDA filers developing generic sorafenib, this compound is required as Sorafenib EP Impurity A / USP Sorafenib Related Compound A. It is used for HPLC method validation, system suitability testing, and impurity profiling in finished drug product and API release testing . Substitution with non-compendial analogs is not acceptable for regulatory filings.

Kinase Inhibitor Medicinal Chemistry: Privileged c-Met Scaffold Derivatization

The 4-(4-aminophenoxy)picolinamide core has demonstrated nanomolar c-Met inhibitory activity (IC50 = 46.5 nM for optimized derivatives) and potent antiproliferative effects in cancer cell lines, with 2.4-fold improvement over cabozantinib for the most potent analog . Procurement of this building block enables structure-activity relationship exploration, fragment growing, and lead optimization toward novel c-Met or multikinase inhibitor candidates.

Bioanalytical Assay Development: Immunoassay Hapten Conjugation

Carboxylic acid-modified derivatives of this compound have been used as haptens for generating anti-sorafenib antibodies. In one validated competitive ELISA, the modified intermediate enabled reproducible quantification of serum sorafenib at concentrations as low as 0.04 µg/mL, with only 2.5% cross-reactivity to the major metabolite sorafenib N-oxide . This demonstrates utility beyond synthesis, in developing specific bioanalytical assays for therapeutic drug monitoring.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Aminophenoxy)-N-methylpicolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.